Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether
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Overview
Description
Preparation Methods
The synthesis of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, including the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of silylating agents such as TBDMS chloride in the presence of a base .
Chemical Reactions Analysis
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, it has applications in chemistry and biology research, where it is used to investigate various biochemical pathways and molecular mechanisms .
Mechanism of Action
The mechanism of action of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, although detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific structure and functional groups. Similar compounds include other silyl ethers and lactone derivatives, such as:
Pravastatin: A related compound used to lower lipid levels and reduce cardiovascular risk.
Homopravastatin Lactone: A precursor to this compound. These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O6Si2/c1-14-15-25(3)34(38)40-31-22-28(41-43(10,11)35(4,5)6)20-26-17-16-24(2)30(33(26)31)19-18-27-21-29(23-32(37)39-27)42-44(12,13)36(7,8)9/h16-17,20,24-25,27-31,33H,14-15,18-19,21-23H2,1-13H3/t24-,25-,27+,28+,29+,30-,31-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLTROOHMLHLQ-RUDOQXHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708406 |
Source
|
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159224-68-7 |
Source
|
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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